5-Bromo-3,6-difluoropyridin-2-amine
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Overview
Description
5-Bromo-3,6-difluoropyridin-2-amine is a heterocyclic aromatic compound with the molecular formula C5H3BrF2N2. It is a derivative of pyridine, featuring bromine and fluorine substituents at the 5th and 3rd, 6th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,6-difluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3,6-difluoropyridine with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,6-difluoropyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-3,6-difluoropyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-3,6-difluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-fluoropyridin-2-amine: Similar in structure but with different substitution patterns.
5-Bromo-2,3-difluoropyridine: Another fluorinated pyridine derivative with distinct properties.
5-Bromo-6-chloro-pyrazin-2-amine: A related compound with chlorine substitution.
Uniqueness
5-Bromo-3,6-difluoropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields .
Properties
IUPAC Name |
5-bromo-3,6-difluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAFJTGKYRSMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)F)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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